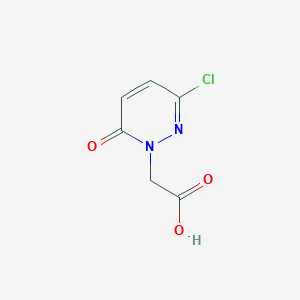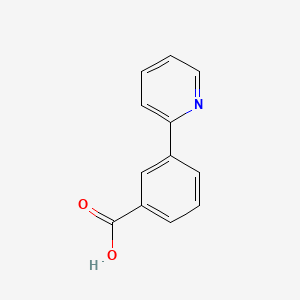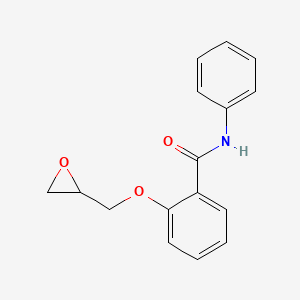
CP-809101
Vue d'ensemble
Description
CP-809101 est un composé chimique connu pour son action puissante et sélective en tant qu'agoniste du récepteur 5-hydroxytryptamine 2C (5-HT2C) . Il a montré des résultats prometteurs dans des modèles animaux pour des affections telles que l'obésité et la psychose . En raison de son association avec la génotoxicité, son utilisation est actuellement limitée aux applications de recherche scientifique .
Applications De Recherche Scientifique
CP-809101 has several scientific research applications:
Mécanisme D'action
Target of Action
CP-809101 is a potent and highly selective agonist for the 5-HT2C receptor . The 5-HT2C receptor is a subtype of the 5-HT2 receptor that belongs to the serotonin receptor family and is a G protein-coupled receptor .
Mode of Action
This compound interacts with the 5-HT2C receptor, leading to a series of intracellular reactions. As an agonist, it binds to the receptor and activates it, mimicking the action of the natural ligand, serotonin . This activation can lead to various physiological responses, including the inhibition of conditioned avoidance responding in rats .
Biochemical Pathways
The activation of the 5-HT2C receptor by this compound can affect various biochemical pathways. For instance, it can antagonize both phencyclidine hydrochloride- and d-amphetamine-induced hyperactivity . .
Pharmacokinetics
It’s known that the compound can be administered subcutaneously .
Result of Action
This compound has shown promising results in animal models of obesity and psychosis . It reduces premature responding in rats trained on the 5-CSRTT and improves accuracy in a Go-NoGo task by reducing false alarms . At equivalent doses, it also reduces reinstatement for food-seeking behavior . It’s associated with genotoxicity, which means that its future use will likely be restricted to scientific research applications only .
Analyse Biochimique
Biochemical Properties
CP-809101 plays a significant role in biochemical reactions by interacting with specific serotonin receptors. It has a high affinity for the 5-HT2C receptor, with pEC50 values of 9.96, 7.19, and 6.81 for human 5-HT2C, 5-HT2B, and 5-HT2A receptors, respectively . This compound inhibits conditioned avoidance responding in rats and antagonizes hyperactivity induced by phencyclidine hydrochloride and d-amphetamine . Additionally, it reduces food and nicotine dependence in rats .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to reduce motor impulsivity and reinstatement of food-seeking behavior in male rats, suggesting its potential in treating obesity . This compound also affects behaviors motivated by food and nicotine, indicating its role in modulating reward pathways . Furthermore, it has been observed to reduce deprivation-induced feeding at higher doses .
Molecular Mechanism
The molecular mechanism of this compound involves its action as a 5-HT2C receptor agonist. By binding to this receptor, this compound modulates serotonin signaling, which in turn affects various downstream pathways. This includes inhibition of dopamine neurotransmission, which is crucial for its effects on impulsivity and reward behaviors . This compound also antagonizes hyperactivity induced by phencyclidine hydrochloride and d-amphetamine, further highlighting its role in modulating neurotransmitter systems .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. It has been shown to inhibit conditioned avoidance responding in a dose-dependent manner, with an ID50 value of 4.8 mg/kg . Additionally, this compound’s effects on hyperactivity and food-seeking behavior are dose-dependent and can vary with different administration schedules .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been shown to dose-dependently inhibit conditioned avoidance responding and antagonize hyperactivity induced by phencyclidine hydrochloride and d-amphetamine . At doses up to 56 mg/kg, this compound did not produce catalepsy, indicating a favorable side-effect profile . Higher doses may lead to adverse effects, and careful dosage optimization is necessary for its potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with serotonin receptors. It modulates serotonin signaling, which in turn affects metabolic flux and metabolite levels . The compound’s metabolic activation has been linked to its genotoxicity, highlighting the importance of understanding its metabolic pathways for safe and effective use .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. Its high affinity for the 5-HT2C receptor facilitates its localization to relevant cellular compartments .
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interaction with the 5-HT2C receptor. This receptor is predominantly found in the central nervous system, particularly in regions associated with mood and behavior regulation . This compound’s targeting signals and post-translational modifications may direct it to specific compartments or organelles, influencing its activity and function .
Méthodes De Préparation
La synthèse du CP-809101 implique plusieurs étapes. . Les conditions de réaction impliquent souvent l'utilisation de catalyseurs et de solvants spécifiques pour faciliter les transformations souhaitées.
Analyse Des Réactions Chimiques
Le CP-809101 subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut modifier les groupes fonctionnels sur le composé, altérant potentiellement son activité.
Réduction : Cette réaction peut réduire certains groupes fonctionnels, affectant les propriétés du composé.
Les réactifs et les conditions couramment utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et divers catalyseurs. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications de recherche scientifique
Le this compound a plusieurs applications de recherche scientifique :
Mécanisme d'action
Le this compound exerce ses effets en se liant sélectivement et en activant le récepteur 5-HT2C . Ce récepteur est impliqué dans divers processus physiologiques, notamment la régulation de l'humeur, le contrôle de l'appétit et la cognition . L'activation du récepteur 5-HT2C par le this compound conduit à des événements de signalisation en aval qui modulent ces processus .
Comparaison Avec Des Composés Similaires
Le CP-809101 est similaire à d'autres agonistes du récepteur 5-HT2C, tels que la lorcasérine et le Ro 60-0175 . Le this compound est unique par sa forte sélectivité et sa puissance pour le récepteur 5-HT2C . Contrairement à certains autres composés, le this compound a montré des effets significatifs pour réduire l'impulsivité et le comportement de recherche de nourriture dans des modèles animaux .
Composés similaires
Propriétés
IUPAC Name |
2-[(3-chlorophenyl)methoxy]-6-piperazin-1-ylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O/c16-13-3-1-2-12(8-13)11-21-15-10-18-9-14(19-15)20-6-4-17-5-7-20/h1-3,8-10,17H,4-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWGGOVOEWHPMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CN=CC(=N2)OCC3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197369 | |
| Record name | CP-809101 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
479683-64-2 | |
| Record name | 2-[(3-Chlorophenyl)methoxy]-6-(1-piperazinyl)pyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=479683-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CP-809101 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479683642 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CP-809101 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CP-809101 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2EXW95647 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-chloro-6-fluorophenyl)-1-[2-(1H-triaziren-1-yl)phenyl]-2-propen-1-one](/img/structure/B1366249.png)


![Methyl 5-chloro-4-[(4-fluorophenyl)methoxyiminomethyl]-1-phenylpyrazole-3-carboxylate](/img/structure/B1366258.png)




![3-Methyl-2-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)imino]-1,3-thiazole](/img/structure/B1366276.png)
![2-[1-(2,5-Dichloro-3-thienyl)ethylidene]-1-hydrazinecarbothioamide](/img/structure/B1366281.png)

![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 3-chlorobenzoate](/img/structure/B1366298.png)


